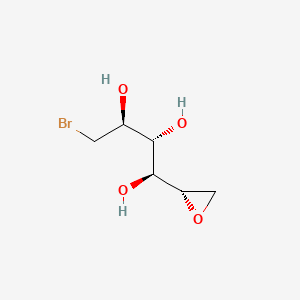
Galactitol, 5,6-anhydro-1-bromo-1-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactitol, 5,6-anhydro-1-bromo-1-deoxy-, also known as Galactitol, 5,6-anhydro-1-bromo-1-deoxy-, is a useful research compound. Its molecular formula is C6H11BrO4 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Galactitol, 5,6-anhydro-1-bromo-1-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galactitol, 5,6-anhydro-1-bromo-1-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Galactitol derivatives have shown promise in the development of inhibitors for sodium-glucose transporters (SGLTs), which are crucial in glucose metabolism and diabetes management.
- SGLT Inhibition : Research indicates that galactitol derivatives can selectively inhibit SGLT2, a transporter implicated in glucose reabsorption in the kidneys. For instance, galacto-dapagliflozin, a derivative of galactitol, demonstrated selective inhibition with a Ki value of 25 nM for SGLT2 compared to 25,000 nM for SGLT1, suggesting its potential as a therapeutic agent for type 2 diabetes management .
Biochemical Research
Galactitol and its derivatives are utilized in biochemical assays and research due to their structural properties.
- Glycosylation Reactions : The compound serves as an intermediate in glycosylation reactions. Understanding its behavior can aid in synthesizing complex carbohydrates and studying their biological functions .
Cosmetic Formulation
In the cosmetic industry, galactitol derivatives are explored for their moisturizing properties.
- Moisturizing Agents : Galactitol can be incorporated into formulations aimed at improving skin hydration and texture. Its ability to retain moisture makes it suitable for use in creams and lotions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of galactitol derivatives in various applications:
- Case Study on SGLT Inhibition : A study published in PMC demonstrated that galacto-dapagliflozin effectively inhibited glucose transport in cell models expressing SGLT2. The results indicated significant potential for developing diabetes medications based on this compound .
- Cosmetic Efficacy : Research conducted on topical formulations containing galactitol showed improvements in skin hydration and barrier function. These formulations were evaluated through clinical trials assessing their moisturizing effects on human skin .
Propriétés
Numéro CAS |
70791-26-3 |
|---|---|
Formule moléculaire |
C6H11BrO4 |
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
(1S,2R,3S)-4-bromo-1-[(2S)-oxiran-2-yl]butane-1,2,3-triol |
InChI |
InChI=1S/C6H11BrO4/c7-1-3(8)5(9)6(10)4-2-11-4/h3-6,8-10H,1-2H2/t3-,4+,5+,6-/m1/s1 |
Clé InChI |
TTXMHDKJKIQMDJ-DPYQTVNSSA-N |
SMILES |
C1C(O1)C(C(C(CBr)O)O)O |
SMILES isomérique |
C1[C@H](O1)[C@H]([C@H]([C@@H](CBr)O)O)O |
SMILES canonique |
C1C(O1)C(C(C(CBr)O)O)O |
Key on ui other cas no. |
84798-55-0 |
Synonymes |
1,2-anhydro-6-brom-6-deoxydulcitol 1,2-anhydro-6-bromogalactitol 5,6-anhydro-1-bromo-1-deoxyglactitol BrEpG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















